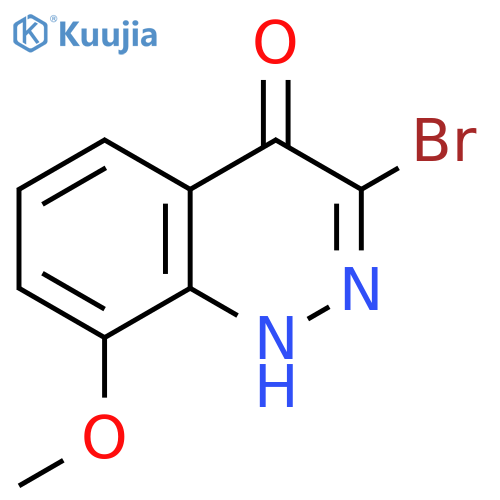

Cas no 33844-20-1 (3-bromo-8-methoxycinnolin-4(1H)-one)

33844-20-1 structure

商品名:3-bromo-8-methoxycinnolin-4(1H)-one

CAS番号:33844-20-1

MF:C9H7BrN2O2

メガワット:255.068081140518

CID:5155917

3-bromo-8-methoxycinnolin-4(1H)-one 化学的及び物理的性質

名前と識別子

-

- 3-bromo-8-methoxycinnolin-4(1H)-one

- 3-Bromo-8-methoxy-cinnolin-4-ol

- 3-Bromo-8-methoxy-1H-cinnolin-4-one

-

- インチ: 1S/C9H7BrN2O2/c1-14-6-4-2-3-5-7(6)11-12-9(10)8(5)13/h2-4H,1H3,(H,11,13)

- InChIKey: LGOAFJGMPHDKFW-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=CC=C2OC)C(=O)C(Br)=N1

3-bromo-8-methoxycinnolin-4(1H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A481722-1g |

3-Bromo-8-methoxycinnolin-4-ol |

33844-20-1 | 97% | 1g |

$580.0 | 2025-02-25 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD624824-1g |

3-Bromo-8-methoxycinnolin-4-ol |

33844-20-1 | 97% | 1g |

¥3983.0 | 2023-03-11 | |

| Chemenu | CM518360-1g |

3-Bromo-8-methoxycinnolin-4-ol |

33844-20-1 | 97% | 1g |

$*** | 2023-03-30 | |

| Crysdot LLC | CD11141011-5g |

3-Bromo-8-methoxycinnolin-4-ol |

33844-20-1 | 97% | 5g |

$1196 | 2024-07-17 | |

| Crysdot LLC | CD11141011-10g |

3-Bromo-8-methoxycinnolin-4-ol |

33844-20-1 | 97% | 10g |

$1637 | 2024-07-17 | |

| Crysdot LLC | CD11141011-1g |

3-Bromo-8-methoxycinnolin-4-ol |

33844-20-1 | 97% | 1g |

$574 | 2024-07-17 |

3-bromo-8-methoxycinnolin-4(1H)-one 関連文献

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

33844-20-1 (3-bromo-8-methoxycinnolin-4(1H)-one) 関連製品

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 503537-97-1(4-bromooct-1-ene)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 4770-00-7(3-cyano-4-nitroindole)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:33844-20-1)3-bromo-8-methoxycinnolin-4(1H)-one

清らかである:99%

はかる:1g

価格 ($):522.0